4-(3-methyl-1H-pyrazol-1-yl)aniline

Description

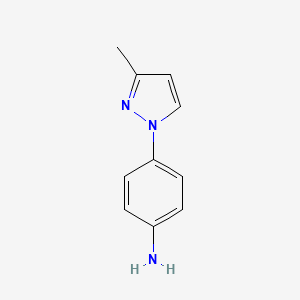

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylpyrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-6-7-13(12-8)10-4-2-9(11)3-5-10/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUWZNUHWMLDSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325511 | |

| Record name | 4-(3-methyl-1H-pyrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53006-55-6 | |

| Record name | 53006-55-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3-methyl-1H-pyrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-methyl-1H-pyrazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 3 Methyl 1h Pyrazol 1 Yl Aniline

Established Synthetic Pathways for 4-(3-methyl-1H-pyrazol-1-yl)aniline

The synthesis of this compound can be achieved through several established methods. These pathways often involve the formation of the pyrazole (B372694) ring followed by its attachment to the aniline (B41778) moiety or vice versa.

C-F Activation Strategies for Pyrazole-Aniline Conjugates

A notable and efficient method for synthesizing pyrazole-aniline conjugates involves carbon-fluorine (C-F) activation. Research has demonstrated the synthesis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline through a C-F activation strategy. mdpi.com This reaction utilizes a mixture of 4-(trifluoromethyl)aniline (B29031), 4-methylpyrazole (B1673528), and potassium hydroxide (B78521) (KOH) in dimethylsulfoxide (DMSO). mdpi.com The process is characterized by a short reaction time of one hour at reflux. mdpi.com

The proposed mechanism for this transformation involves an SN2-type transition state where the deprotonated pyrazole acts as a nucleophile, displacing a fluoride (B91410) ion. mdpi.com Computational studies using density functional theory (DFT) support this mechanism, indicating that the deprotonated form of 4-methylpyrazole is the active nucleophile. mdpi.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. In the C-F activation approach, the use of KOH as a base and DMSO as a solvent at reflux temperature has been shown to be effective, resulting in a 63% yield of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. mdpi.com The purification process involves multiple aqueous washes to remove the high-boiling DMSO solvent, followed by column chromatography. mdpi.com

For the synthesis of related pyrazole derivatives, other reaction conditions have been optimized. For example, in a three-component reaction to synthesize 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolones, the use of 0.06 g of a magnetic aminated starch (MAST) biocatalyst in ethanol (B145695) at 40°C for 80 minutes provided the highest product yield of 87%. mdpi.com

Advanced Synthetic Approaches for Pyrazole-Aniline Derivatives

Beyond the established methods, several advanced synthetic strategies have been developed for the preparation of diverse pyrazole-aniline derivatives. These approaches offer greater flexibility and access to a wider range of substituted scaffolds.

Reductive Amination Protocols for Related Pyrazolylamines

Reductive amination is a powerful and widely used method for the formation of C-N bonds and the synthesis of amines. ineosopen.orgharvard.edumasterorganicchemistry.com This reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. harvard.edu This method effectively avoids the overalkylation that can occur with direct alkylation of amines. masterorganicchemistry.com

An efficient one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been reported using a solvent-free condensation/reduction sequence. researchgate.net This process starts from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. researchgate.net Similarly, the reductive amination of ferrocenylpyrazolecarbaldehydes with various amines has been studied, with sodium triacetoxyborohydride (B8407120) being an effective reducing agent. ineosopen.org

Common reducing agents for reductive amination include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which can selectively reduce iminium ions in the presence of carbonyl groups. harvard.edumasterorganicchemistry.com

Cross-Coupling Reactions in Pyrazole-Aniline Scaffold Synthesis

Transition-metal catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules, including pyrazole-aniline scaffolds. The Suzuki coupling reaction, for instance, has been utilized to synthesize 3,4-diarylpyrazoles from arylboronic acids and chromones, followed by reaction with hydrazine (B178648) hydrate. nih.gov

Palladium-catalyzed reactions are also prominent. For example, a one-pot synthesis of 1,3,5-substituted pyrazoles has been achieved through the palladocatalyzed carbonylation of acetylenic acids with aryl iodides in the presence of a CO source and a suitable ligand. nih.gov Furthermore, copper-catalyzed domino C-N coupling/hydroamination reactions provide a straightforward route to pyrazoles. organic-chemistry.org

Borylated pyrazoles are key intermediates for Suzuki coupling reactions, and methods for their synthesis are of significant interest. mdpi.com A monophosphine ligand has been shown to facilitate the Miyaura borylation of pyrazole substrates with high yields. mdpi.com

Domino Reactions in the Preparation of Pyrazole Scaffolds

Domino reactions, also known as tandem or cascade reactions, allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. acs.orgbohrium.com Several domino strategies have been developed for the synthesis of pyrazole and related heterocyclic systems.

One such example is the multicomponent domino reaction of arylglyoxals with pyrazol-5-amines, which can selectively produce fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles by varying the substituents. acs.org Another domino reaction involves an acid-catalyzed Michael addition followed by DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidative coupling to synthesize spiro[pyrazole-4,5′-pyrrolo[3,4-c]carbazoles]. bohrium.com

Furthermore, a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds can yield polyfunctional pyrazoles through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and transition-metal-free oxidative aromatization sequence. organic-chemistry.org

Microwave-Assisted and Solvent-Free Methodologies for Pyrazole Derivatives

The synthesis of pyrazole derivatives, including precursors to this compound, has been significantly advanced by the adoption of microwave-assisted and solvent-free techniques. These methods offer substantial improvements over conventional protocols, primarily by dramatically reducing reaction times and often increasing product yields. acs.orgnih.gov

Microwave irradiation has been effectively used in the synthesis of pyrazoles by accelerating the reaction between hydrazine derivatives and 1,3-dicarbonyl compounds. dergipark.org.tr For instance, the condensation of a substituted phenylhydrazine (B124118) with a β-diketone under microwave heating can be accomplished in minutes compared to the hours or even days required for traditional refluxing methods. acs.orgdergipark.org.tr This rapid heating also minimizes the formation of side products, leading to cleaner reaction profiles and simpler purification procedures.

Solvent-free, or neat, reaction conditions, often coupled with microwave assistance, represent a greener and more efficient approach. nanobioletters.com By eliminating the solvent, these methods reduce chemical waste and can sometimes enhance reaction rates and yields. For example, the synthesis of pyrazolone (B3327878) derivatives has been achieved by reacting a hydrazine with an active methylene (B1212753) compound under solvent-free microwave conditions, resulting in high yields within a very short timeframe. mdpi.com

| Reaction Step | Conventional Method Time | Microwave-Assisted Time |

| Pyrazole formation | Several hours to days | 2-20 minutes acs.orgdergipark.org.tr |

| Amide coupling | Several hours | 5 minutes acs.org |

Chemical Reactivity and Derivatization Strategies for this compound

The chemical reactivity of this compound is dictated by the electronic properties of both the pyrazole and aniline rings. The aniline moiety is an electron-donating group, which activates the phenyl ring towards electrophilic substitution. Conversely, the pyrazole ring's reactivity is more complex, being susceptible to both electrophilic and nucleophilic attack depending on the reaction conditions and the nature of the attacking species.

Electrophilic Substitution Pathways on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle, and as such, can undergo electrophilic substitution reactions. The position of substitution is influenced by the directing effects of the ring nitrogen atoms and any substituents. In the case of 1,3-disubstituted pyrazoles, the C4 position is generally the most susceptible to electrophilic attack. researchgate.net This is due to the electronic distribution within the ring, which favors the formation of a stable intermediate upon attack at this position.

Common electrophilic substitution reactions include halogenation, nitration, and formylation. For instance, bromination of a pyrazole ring can be readily achieved using bromine in a suitable solvent. Nitration can be carried out using a mixture of nitric and sulfuric acids, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com Vilsmeier-Haack formylation can introduce a formyl group at the C4 position, providing a useful handle for further synthetic transformations. nih.gov

Nucleophilic Attack Modalities on the Pyrazole Ring

While less common than electrophilic substitution, the pyrazole ring can undergo nucleophilic attack, particularly when activated by electron-withdrawing groups or when part of a larger, more complex system. Nucleophilic aromatic substitution (SNAr) on a pyrazole ring is rare and typically requires harsh conditions or specific activation.

A more common mode of nucleophilic interaction involves the deprotonation of an N-H proton in N-unsubstituted pyrazoles, followed by reaction of the resulting pyrazolate anion with an electrophile. However, in this compound, the N1 position is already substituted. Nucleophilic attack on the pyrazole ring itself is generally disfavored due to the electron-rich nature of the ring. However, reactions can be facilitated in specific contexts, such as in the formation of metal complexes where the pyrazole nitrogen acts as a nucleophile. mdpi.com

Transformations Involving the Aniline Moiety

The aniline portion of this compound is a versatile functional group that readily undergoes a variety of chemical transformations. byjus.com The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions of the benzene (B151609) ring. byjus.com However, since the pyrazole group is at the para position, substitution will primarily occur at the positions ortho to the amino group.

Key reactions of the aniline moiety include:

Acylation: The amino group can be easily acylated using acid chlorides or anhydrides to form amides. This is often done to protect the amino group or to introduce new functional groups.

Diazotization: Treatment of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures yields a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functional groups, including halogens (Sandmeyer reaction), hydroxyl, and cyano groups.

Schiff Base Formation: The aniline can condense with aldehydes or ketones to form imines, also known as Schiff bases. nih.gov These compounds are important intermediates in various organic syntheses and are also studied for their biological activities.

N-Alkylation and N-Arylation: The nitrogen atom of the aniline can be alkylated or arylated, although direct alkylation can sometimes be challenging to control. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for forming C-N bonds and synthesizing N-arylated derivatives. nih.gov

| Reaction Type | Reagents | Product Type |

| Acylation | Acid chloride, Pyridine | Amide |

| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium salt |

| Schiff Base Formation | Aldehyde or Ketone, Acid catalyst | Imine |

| N-Arylation | Aryl halide, Pd catalyst, Base | N-Aryl aniline |

Functionalization for Ligand and Material Applications

The bifunctional nature of this compound makes it an excellent scaffold for the development of ligands for metal complexes and for the synthesis of advanced materials. The pyrazole unit, with its two nitrogen atoms, is a well-established coordinating motif for a wide range of metal ions. mdpi.comresearchgate.net The aniline group provides a convenient point for further functionalization, allowing for the tuning of the electronic and steric properties of the resulting ligand.

For example, the aniline moiety can be modified to introduce additional donor atoms, creating multidentate ligands. mdpi.com This can be achieved through reactions such as acylation with a carboxylic acid containing another coordinating group, or through Schiff base condensation with a suitably functionalized aldehyde. These tailored ligands can then be used to create metal complexes with specific catalytic or photophysical properties. researchgate.net

Derivatives of this compound are also being explored in the field of materials science. The incorporation of this unit into larger polymeric structures or organic frameworks can lead to materials with interesting electronic, optical, or gas-adsorption properties. The ability to systematically modify both the pyrazole and aniline components allows for the fine-tuning of the material's characteristics for specific applications. nih.gov

Advanced Spectroscopic and Structural Elucidation of 4 3 Methyl 1h Pyrazol 1 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Comprehensive searches of scientific literature and chemical databases did not yield specific experimental ¹H NMR or ¹³C NMR data for 4-(3-methyl-1H-pyrazol-1-yl)aniline. While NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules, detailed spectral assignments for this particular compound are not publicly available at this time.

Comprehensive ¹H NMR Spectral Analysis and Proton Environment Elucidation

Detailed experimental ¹H NMR data for this compound, including chemical shifts, coupling constants, and signal multiplicities for the distinct proton environments within the molecule, are not available in the reviewed literature.

Detailed ¹³C NMR Spectral Analysis and Carbon Environment Elucidation

Specific experimental ¹³C NMR spectral data, which would provide the chemical shifts for each of the ten carbon atoms in this compound, were not found in the public domain.

Vibrational Spectroscopy Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Experimental Fourier-Transform Infrared (FTIR) spectroscopy data for this compound is not presently available in surveyed scientific databases. An FTIR spectrum would be expected to show characteristic absorption bands corresponding to the N-H stretching of the aniline (B41778) group, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic and pyrazole (B372694) rings, and C-N stretching vibrations.

Mass Spectrometry (MS) Profiling and Fragmentation Analysis

While experimental mass spectra and fragmentation patterns for this compound are not detailed in the available literature, predicted mass-to-charge ratios (m/z) for various adducts of the molecule have been calculated. uni.lu These predictions are valuable for identifying the compound in mass spectrometry analyses. The monoisotopic mass of the compound is 173.09529 Da. uni.lu

Below is a table of predicted collision cross section (CCS) values for different adducts of this compound. uni.lu

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 174.10257 | 135.8 |

| [M+Na]⁺ | 196.08451 | 145.2 |

| [M-H]⁻ | 172.08801 | 140.1 |

| [M+NH₄]⁺ | 191.12911 | 154.9 |

| [M+K]⁺ | 212.05845 | 141.7 |

| [M+H-H₂O]⁺ | 156.09255 | 127.9 |

| [M+HCOO]⁻ | 218.09349 | 160.2 |

| [M+CH₃COO]⁻ | 232.10914 | 149.5 |

| [M+Na-2H]⁻ | 194.06996 | 141.5 |

| [M]⁺ | 173.09474 | 134.4 |

| [M]⁻ | 173.09584 | 134.4 |

Solid-State Structural Analysis and Polymorphism of this compound

There is no publicly available information regarding the single-crystal X-ray diffraction analysis or studies on the polymorphism of this compound. A reported melting point for the solid is 98 °C. While research on related molecules has revealed the existence of polymorphism, such findings are specific to those compounds and cannot be extrapolated to this compound. mdpi.com

Single-Crystal X-ray Diffraction Studies

No published single-crystal X-ray diffraction data for this compound could be located. This information is essential for determining the precise three-dimensional arrangement of atoms and molecules in the crystal lattice, including bond lengths, bond angles, and torsion angles.

Identification and Characterization of Distinct Polymorphic Forms

There is no scientific literature available that reports the existence or characterization of polymorphs for this compound. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of materials science, and its study requires extensive experimental investigation.

Analysis of Crystal Packing and Intermolecular Interactions in Polymorphs

Without the identification of polymorphs and their corresponding crystal structures, an analysis of the crystal packing and intermolecular interactions (such as hydrogen bonding or π-π stacking) for different polymorphic forms of this compound cannot be conducted.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

No powder X-ray diffraction patterns for this compound are available in the public domain. PXRD is a fundamental technique used to identify crystalline phases and to assess the purity of a bulk sample.

Computational Chemistry and Theoretical Investigations of 4 3 Methyl 1h Pyrazol 1 Yl Aniline

Density Functional Theory (DFT) Studies of Molecular Structure and Energetics

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the fundamental properties of pyrazole-aniline systems.

Geometry Optimization and Conformational Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of pyrazole (B372694), molecular mechanics, PM3, and DFT methods have been employed to study molecular geometry. researchgate.net In the case of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, geometry optimization was performed at the MN15L/def2-TZVP level of theory. mdpi.com This process helps in understanding the conformational preferences of the molecule, which are crucial for its biological activity and physical properties.

Conformational analysis of pyrazole derivatives often reveals multiple possible low-energy structures. For instance, in a study of 5-amino-3-(methylthio)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbonitrile, nine rotational isomerisms were initially postulated, leading to two stable conformers with energies below 1000 cm⁻¹. iu.edu.sa The most stable conformer is then used for further analysis.

Vibrational Frequency Calculations and Spectral Assignment Validation

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, researchers can assign the observed spectral bands to specific molecular motions. For 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, DFT calculations confirmed the experimental IR assignments for the aromatic ring (1626 cm⁻¹) and N-H stretching (3328 cm⁻¹ and 3448 cm⁻¹) vibrations. mdpi.com The calculated frequencies of 1628 cm⁻¹ to 1639 cm⁻¹ were attributed to the aromatic rings, while the calculated N-H bond stretches were found at 3291 cm⁻¹ and 3533 cm⁻¹. mdpi.com

In studies of aniline (B41778) and its derivatives, DFT calculations at the B3LYP/6-31G(d) level have been shown to provide results in good agreement with experimental vibrational spectra. materialsciencejournal.org For instance, the C-N out-of-plane bending vibrations in aniline were calculated to be at 215, 489, and 734 cm⁻¹, which are similar to the experimental values of 217, 501, and 755 cm⁻¹. materialsciencejournal.org This validation of experimental data through theoretical calculations provides a more robust understanding of the molecular structure.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity and potential as a drug candidate. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's chemical reactivity and stability. nih.gov A smaller gap suggests that the molecule is more reactive. nih.gov

For pyrazolo[3,4-d]pyrimidine derivatives, HOMO-LUMO analysis has shown that charge transfer occurs within the molecule. nih.gov Similarly, studies on p-substituted anilines have used HOMO-LUMO energy gaps to predict their relative stability, with p-isopropylaniline being more stable than p-nitroaniline and p-aminoaniline. thaiscience.info

The Molecular Electrostatic Potential (MEP) is another crucial tool that maps the electrostatic potential onto the electron density surface of a molecule. This map helps to identify the regions of a molecule that are rich or poor in electrons, thus predicting sites for electrophilic and nucleophilic attack. thaiscience.info For p-aminoaniline, the negative MEP sites, which are susceptible to electrophilic attack, are located on the carbon and nitrogen atoms of the aromatic ring. thaiscience.info

Energetic Comparisons of Polymorphic Forms

Polymorphism, the ability of a solid material to exist in more than one crystal structure, can significantly impact the physical properties of a compound. DFT calculations can be used to compare the relative energies of different polymorphic forms, providing insight into their stability. For 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, two distinct polymorphs were identified through single-crystal analysis. mdpi.com DFT calculations indicated that these polymorphs have similar energetics to the unmethylated analog. mdpi.com The Gibbs free energy of reaction to produce the methylated and unmethylated analogs were calculated to be 7.1 kcal/mol and 7.6 kcal/mol, respectively. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively. researchgate.netubaya.ac.id These models are widely used in drug design to predict the activity of new compounds and to understand the structural features that are important for a desired effect. ubaya.ac.id

For pyrazole derivatives, QSAR studies have been conducted to model their biological activities, such as their potential as antimalarial agents. ubaya.ac.id These models often use various molecular descriptors, which are numerical values that describe the chemical and physical properties of the molecules. researchgate.net In a QSAR study of aniline derivatives, descriptors such as the Barysz matrix, hydrophilicity factor, and Moriguchi octanol-water partition coefficient were used to model their lipophilicity. researchgate.net

Molecular Docking and Interaction Studies for Pyrazole-Aniline Derived Compounds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) binds to its target protein. nih.govnih.gov

Advanced Applications and Functional Material Precursors of 4 3 Methyl 1h Pyrazol 1 Yl Aniline

Coordination Chemistry and Ligand Design with 4-(3-methyl-1H-pyrazol-1-yl)aniline Scaffolds

The structure of this compound is particularly amenable to the construction of polydentate ligands, which are essential for stabilizing transition metals in various oxidation states and geometries. The nitrogen atoms of the pyrazole (B372694) ring act as excellent donors for metal coordination, while the aniline (B41778) group provides a site for further functionalization or can influence the electronic properties of the resulting complex.

Role as a Tris(pyrazolyl)methane (Tpm) Ligand Derivative

The this compound scaffold is conceptually related to the building blocks used in the synthesis of tris(pyrazolyl)methane (Tpm) ligands. mdpi.com Tpm ligands are a class of neutral, tridentate "scorpionate" ligands that are isoelectronic analogs to the more widely known anionic tris(pyrazolyl)borate (Tp) ligands. mdpi.com These ligands and their corresponding metal complexes are utilized in a wide array of applications, from catalysis to biomedical chemistry. mdpi.com

The synthesis of functionalized Tpm ligands can be achieved through strategies like C-F activation, where a substituted pyrazole reacts with a fluorinated precursor. mdpi.com For instance, a related derivative, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, was synthesized by reacting 4-methylpyrazole (B1673528) with 4-(trifluoromethyl)aniline (B29031) in the presence of potassium hydroxide (B78521). mdpi.com This demonstrates how the pyrazole-aniline framework can be incorporated into complex, tripodal ligand systems. The aniline group in such ligands provides a handle for further modification, allowing the electronic properties of the ligand and its metal complexes to be fine-tuned.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using pyrazole-based ligands like this compound typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. iosrjournals.org The resulting complexes can feature various coordination modes, with the pyrazole nitrogen atoms binding to the metal center. iosrjournals.orgnih.gov The denticity and coordination geometry can be influenced by the reaction conditions, the nature of the metal ion, and the steric and electronic properties of the ligand. researchgate.net

Characterization of these metal complexes is performed using a suite of analytical techniques to confirm their structure and composition. mdpi.comiosrjournals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the ligand and its complexes, with coordination-induced shifts in the pyrazole and aniline proton signals providing evidence of complex formation. mdpi.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the coordination of the pyrazole ring to the metal center by observing shifts in the vibrational frequencies of the C=N and N-N bonds. mdpi.com

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized complexes. mdpi.com

| Technique | Information Obtained | Typical Observation for Pyrazole Complexes |

|---|---|---|

| ¹H NMR | Proton environment and ligand structure | Shifts in pyrazole and aniline proton signals upon coordination to a metal. mdpi.comnih.gov |

| IR Spectroscopy | Functional groups and bonding | Changes in the vibrational frequencies of the pyrazole ring N-N and C=N bonds. mdpi.com |

| Mass Spectrometry | Molecular weight confirmation | Detection of the molecular ion peak corresponding to the complex. mdpi.com |

| X-ray Crystallography | 3D molecular structure | Precise bond lengths, angles, and coordination geometry of the metal center. mdpi.com |

Catalytic Applications of Metal-4-(3-methyl-1H-pyrazol-1-yl)aniline Complexes

Metal complexes derived from pyrazolyl ligands are emerging as effective catalysts in a variety of organic transformations. researchgate.netresearchgate.net While complexes of other nitrogen-donor ligands like imines and pyridines have been extensively studied, pyrazole-based systems are a burgeoning area of research. researchgate.net The steric and electronic properties of pyrazolyl ligands can be readily tuned by altering the substituents on the pyrazole ring, which in turn influences the activity and selectivity of the metal catalyst. researchgate.net

Complexes featuring pyrazole-based ligands have shown promise in several key catalytic processes:

Carbon-Carbon Coupling Reactions: Pyrazolyl metal complexes, particularly those of palladium, have demonstrated high activity in Suzuki-Miyaura coupling reactions under mild conditions. researchgate.net They are also being explored for Heck coupling reactions. researchgate.net

Olefin and Acetylene Polymerization: Transition metal complexes supported by pyrazolyl ligands have been investigated as catalysts for the oligomerization and polymerization of ethylene (B1197577) and acetylene. researchgate.netresearchgate.net

Oxidation and Hydrogenation: The ability of the pyrazole ring to stabilize various metal oxidation states makes these complexes suitable for oxidation and hydrogenation/dehydrogenation reactions. researchgate.netnih.gov The protic nature of N-unsubstituted pyrazoles can play a direct role in catalytic cycles, participating in proton transfer steps. nih.gov

Integration into Functional Materials

The inherent electronic properties of the this compound molecule, which combines an electron-donating aniline group with a π-rich pyrazole system, make it an attractive candidate for the development of novel functional materials.

Precursor for Organic Electronic Materials

The structure of this compound contains the key components often found in organic semiconductors and charge-transport materials. The aniline moiety acts as a strong electron donor, while the pyrazole ring is a π-conjugated system that can facilitate electron delocalization. This donor-acceptor character is a fundamental design principle for many organic electronic materials. While direct reports on the use of this specific molecule are nascent, related pyrazole derivatives have been incorporated into larger conjugated systems and studied for their electronic properties. researchgate.net The potential exists to use this compound as a building block for polymers or small molecules intended for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Exploration in Non-Linear Optical (NLO) Materials

Organic materials with significant NLO properties are of great interest for applications in optoelectronics and photonics. A key requirement for second-order NLO activity is a molecule with a strong dipole moment, typically arising from the connection of a powerful electron donor to an electron acceptor through a π-conjugated bridge. The this compound structure fits this paradigm perfectly.

Research into other pyrazole derivatives has shown their potential for NLO applications. tandfonline.com For example, the organic salt 4-amino-3,5-dimethyl-1H-pyrazolium citrate (B86180) was investigated using Density Functional Theory (DFT) calculations to evaluate its first-order hyperpolarizability, a measure of its NLO response. tandfonline.com Such studies indicate that the intramolecular charge transfer within pyrazole-based donor-acceptor systems can lead to substantial NLO effects. The exploration of this compound and its derivatives as NLO materials is a promising avenue for creating new materials for optical technologies.

Development of Conductive Polymers and Nanocomposites utilizing Aniline Derivatives

The synthesis of conductive polymers from aniline and its derivatives is a well-established field, with polyaniline (PANI) being one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. The electrochemical or chemical polymerization of aniline derivatives leads to polymers with properties that are highly dependent on the nature and position of the substituent on the aniline ring. scispace.com While specific research on the polymerization of this compound is not extensively documented in publicly available literature, the principles governing the polymerization of substituted anilines allow for a projection of its potential behavior.

The polymerization of aniline proceeds via the formation of radical cations, and the presence of substituents can significantly influence this process. researchgate.net The 4-(3-methyl-1H-pyrazol-1-yl) group on the aniline ring would exert both electronic and steric effects. Electronically, the pyrazole ring system can modify the electron density on the aniline nitrogen, affecting the oxidation potential required for polymerization. Sterically, the substituent at the para-position may influence the planarity and packing of the resulting polymer chains, which in turn affects the electrical conductivity. The polymerization of various alkyl-substituted anilines has been shown to result in materials with properties distinct from the parent polyaniline. scispace.com

The general process for the electrochemical polymerization of aniline derivatives is outlined in the table below.

Table 1: General Conditions for Electrochemical Polymerization of Aniline Derivatives

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Monomer | The aniline derivative to be polymerized. | e.g., Aniline, 2-fluoroaniline, 3-fluoroaniline (B1664137) researchgate.net |

| Solvent | The medium for the reaction. | Aqueous acidic solutions (e.g., H₂SO₄, HCl), organic solvents (e.g., acetonitrile) scispace.comresearchgate.net |

| Electrolyte | Provides ionic conductivity to the solution. | Acids (H₂SO₄), salts (e.g., NaClO₄) researchgate.net |

| Working Electrode | The surface on which the polymer film is deposited. | Platinum, Gold, Indium Tin Oxide (ITO) glass scispace.com |

| Polymerization Mode | The electrochemical technique used. | Potentiodynamic (Cyclic Voltammetry) or Potentiostatic (Constant Potential) researchgate.net |

| Doping | Incorporation of counter-ions to induce conductivity. | Occurs in-situ in acidic media or can be performed post-synthesis. |

Furthermore, aniline-based conductive polymers are valuable components in the fabrication of nanocomposites. For instance, magnetic polymer nanocomposites have been synthesized by incorporating magnetic nanoparticles within a polymer matrix, such as poly(aniline-co-melamine). frontiersin.org These materials combine the conductivity of the polymer with the magnetic properties of the nanoparticles, opening avenues for applications like catalysis and targeted drug delivery. frontiersin.org A hypothetical nanocomposite using a polymer derived from this compound could potentially offer unique properties due to the presence of the additional nitrogen-rich heterocyclic pyrazole ring, which might enhance interaction with metal nanoparticles or other components of the composite.

Role as a Synthetic Intermediate in Complex Heterocyclic Systems

The bifunctional nature of this compound, containing both a reactive aniline moiety and a stable pyrazole ring, makes it a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The aniline group provides a nucleophilic nitrogen and an activated aromatic ring suitable for electrophilic substitution and cyclocondensation reactions. A prominent application for aniline derivatives is in the synthesis of quinoline-based structures, such as pyrazolo[3,4-b]quinolines. mdpi.com

Pyrazolo[3,4-b]quinolines are a class of fused heterocycles with significant interest due to their diverse biological and photophysical properties. mdpi.com One of the classical methods for their synthesis is the Friedländer annulation, or related multicomponent reactions, which typically involve the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. A variation of this approach involves reacting a substituted aniline, an aldehyde, and a pyrazolone (B3327878) derivative. nih.gov

In this context, this compound can serve as the aniline component. The reaction would proceed by its condensation with an aromatic aldehyde and a pyrazolone, such as 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, to construct the pyrazolo[3,4-b]quinoline core. The resulting molecule would feature the 4-(3-methyl-1H-pyrazol-1-yl)phenyl substituent at a key position on the quinoline (B57606) ring system.

Table 2: Representative Multicomponent Synthesis of Pyrazolo[3,4-b]quinoline Analogs

| Aniline Derivative | Aldehyde | Pyrazolone Derivative | Product Class | Reference |

|---|---|---|---|---|

| Aniline | Aromatic Aldehydes | 3-Methyl-1-phenyl-2,4-dihydro-3H-pyrazol-3-one | 4-Aryl-1,9-dihydro-1H-pyrazolo[3,4-b]quinolines | nih.gov |

| Substituted Anilines | Aromatic Aldehydes | 2,5-Diphenyl-2,4-dihydro-3H-pyrazol-3-one | Fully aromatic 4-Aryl-1H-pyrazolo[3,4-b]quinolines | mdpi.com |

The use of this compound as the amine source in these reactions would lead to novel, highly functionalized heterocyclic systems. The pyrazole moiety attached to the quinoline core could serve as an additional site for coordination with metal ions or for forming specific hydrogen bonds in biological systems, making these complex heterocycles attractive targets for materials science and medicinal chemistry. Similarly, the amino group can be diazotized and converted into other functional groups, or it can participate in cyclization reactions to form other fused systems like pyrazolo[1,5-a] nih.govresearchgate.netdiazepinones, demonstrating the versatility of this compound as a synthetic building block. nih.gov

Research on Biological and Pharmacological Scaffolds Derived from 4 3 Methyl 1h Pyrazol 1 Yl Aniline

Design and Synthesis of Novel Pyrazole-Aniline Conjugates as Bioactive Scaffolds

The core structure of 4-(3-methyl-1H-pyrazol-1-yl)aniline is a privileged scaffold in medicinal chemistry. The pyrazole (B372694) nucleus is a five-membered heterocyclic ring known for its presence in numerous approved drugs, while the aniline (B41778) portion offers a convenient point for further chemical elaboration. nih.govnih.gov The synthesis of novel conjugates focuses on modifying this basic structure to enhance interactions with biological targets.

The generation of structural diversity in pyrazole-aniline hybrids is primarily achieved through various synthetic strategies that allow for the introduction of a wide range of substituents. Classical cyclocondensation reactions of 1,3-biselectrophilic compounds with hydrazine (B178648) derivatives are a fundamental approach to constructing the pyrazole ring itself. mdpi.com Another key method is the Vilsmeier-Haack reaction, which can be used to formylate pyrazole intermediates, providing a reactive handle for further modifications. mdpi.com

Researchers have successfully created a variety of hybrid systems by:

Substitution on the Pyrazole Ring: Introducing different groups onto the pyrazole core can significantly alter the molecule's properties. For instance, trifluoromethyl groups have been incorporated to enhance antibacterial potency. nih.govnih.gov

Substitution on the Aniline Ring: The aniline part of the scaffold is readily modified. Lipophilic substituents on the aniline moiety have been shown to improve antibacterial activity significantly. nih.gov

Hybridization with Other Heterocycles: The pyrazole-aniline scaffold can be conjugated with other heterocyclic systems, such as oxindoles, quinazolines, or tetrazoles, to create entirely new molecular architectures with unique biological profiles. nih.govresearchgate.netmdpi.com For example, pyrazole-oxindole hybrid systems have been synthesized by the condensation reaction of 5-aminopyrazoles with N-substituted isatins. mdpi.com

The synthesis of these diverse structures often involves multi-step processes. For example, a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were prepared starting from the corresponding acetophenones and aryl hydrazines to first form the pyrazole core, which was then further functionalized. nih.govnih.gov

Derivatization of the this compound scaffold is a targeted process aimed at optimizing the molecule's interaction with specific biological entities like enzymes or cellular receptors. This involves the strategic addition or modification of functional groups to improve potency, selectivity, and pharmacokinetic properties.

Key derivatization strategies include:

Introduction of Halogens: The placement of fluorine or chlorine atoms on the phenyl ring attached to the pyrazole has been shown to result in maximum antiproliferative activity against certain cancer cell lines. researchgate.net

Addition of Amine and Amide Groups: The incorporation of amino groups and amide linkages has been explored to target specific enzymes. researchgate.netnih.gov For instance, N-(1H-pyrazol-3-yl)quinazolin-4-amines were developed as specific inhibitors of Casein Kinase 1 (CK1δ/ε). researchgate.net

Linkage to Carboxylic Acids: The addition of a carboxylic acid substituent has also been investigated, although in some cases, it was found to eliminate the desired biological activity. nih.gov

These modifications are often guided by molecular modeling and docking studies, which can predict how a derivatized molecule might bind to the active site of a target protein, such as a kinase or a bacterial enzyme. researchgate.netjohnshopkins.edu

In Vitro Assessment of Biological Activity for Derived Compounds

Following synthesis and derivatization, the new pyrazole-aniline conjugates undergo rigorous in vitro testing to determine their biological activity. This assessment is crucial for identifying promising lead compounds for further development.

Derivatives of the pyrazole-aniline scaffold have shown considerable promise as antimicrobial agents. nih.gov Many pyrazole derivatives are reported to have a broad spectrum of biological activities, including antibacterial and antifungal effects. mdpi.comresearchgate.net

Studies have demonstrated that these compounds can be effective against a range of pathogens, including ESKAPE bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are known for their resistance to existing antibiotics. nih.gov Trifluoromethyl-substituted pyrazole derivatives, in particular, have shown potent activity against Gram-positive bacteria. nih.govnih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism, is a key metric in these screenings.

Table 1: Selected Antibacterial Activity of Pyrazole-Aniline Derivatives

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-phenyl pyrazoles | S. aureus | 16 | nih.gov |

| Thiazolidinone-clubbed pyrazoles | E. coli | 16 | nih.gov |

| Trifluoromethyl substituted pyrazole | Gram-positive bacteria | 3.12 | nih.gov |

| 4-fluorophenyl substituted pyrazole | S. aureus ATCC 33591 | 1 | nih.gov |

This table presents a selection of research findings and is not exhaustive.

The pyrazole-aniline scaffold is a fertile ground for the discovery of new anticancer agents. mdpi.com Numerous studies have reported the synthesis of pyrazole derivatives and their evaluation for cytotoxic activity against various human cancer cell lines. nih.govnih.gov

For example, a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were synthesized and evaluated as potential antitumor agents. nih.gov These compounds were tested against cancer cell lines such as MCF-7 (breast cancer) and B16-F10 (melanoma), with some showing significant antiproliferative activity. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Selected Anticancer Activity of Pyrazole-Aniline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 5a (N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative) | MCF-7 | 1.88 | nih.gov |

| Compound 5a (N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative) | B16-F10 | 2.12 | nih.gov |

| Compound 5b (pyrazole analogue) | K562 (leukemia) | 0.021 | nih.gov |

| Compound 5b (pyrazole analogue) | A549 (lung cancer) | 0.69 | nih.gov |

| Compound 6h (pyrazole-oxindole conjugate) | Jurkat (T-cell leukemia) | 4.36 | nih.gov |

This table presents a selection of research findings and is not exhaustive.

Protein kinases are a major class of enzymes that are often dysregulated in diseases like cancer, making them important drug targets. The pyrazole-aniline scaffold has proven to be an excellent starting point for designing potent and selective kinase inhibitors. nih.gov

Specifically, N-(1H-pyrazol-3-yl)quinazolin-4-amines have been developed as inhibitors of Casein kinase 1 δ/ε (CK1δ/ε). researchgate.net Additionally, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been evaluated as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.govresearchgate.net Docking simulations are often used to understand how these compounds bind to the kinase's active site. nih.gov

Table 3: Selected Kinase Inhibition by Pyrazole-Aniline Derivatives

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 5a (N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative) | CDK2/cyclin E | 0.98 | nih.gov |

This table presents a selection of research findings and is not exhaustive.

Antioxidant Property Investigations

The antioxidant potential of heterocyclic compounds, including those with a pyrazole core, is a significant area of research. researchgate.net Derivatives of the pyrazole scaffold are recognized for their ability to act as antioxidants, a property often evaluated through various in vitro assays. jrmds.inmdpi.com

Investigations into pyrazole derivatives have utilized methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, ferric reducing antioxidant power (FRAP), and total antioxidant capacity (TAC) to quantify their antioxidant effects. researchgate.netmdpi.com For instance, a study on novel pyrazole benzimidazolone hybrids demonstrated that certain derivatives exhibit higher antioxidant activity than reference compounds, showing a remarkable ability to scavenge radicals. mdpi.com Specifically, compounds designated as 5c, 6b, and 6c were identified as having potent antioxidant capabilities in both FRAP and TAC assays. mdpi.com

Another study focusing on aminopyrazole derivatives highlighted that acylhydrazone molecules within this class possess good antioxidant properties, as confirmed by in vitro radical scavenging screenings. mdpi.com Research on pyrazolopyridine derivatives also revealed that several synthesized compounds exhibited promising antioxidant activity, with some demonstrating the ability to protect DNA from damage induced by bleomycin. nih.gov The synthesis of pyrazoline derivatives from chalcones has also yielded compounds with notable antioxidant potential, attributed to their ability to scavenge free radicals effectively. jrmds.in

These studies collectively suggest that the pyrazole-aniline scaffold is a viable backbone for developing new antioxidant agents. The specific antioxidant activity is often modulated by the nature and position of substituents on the heterocyclic and aromatic rings.

Table 1: Antioxidant Activity of Selected Pyrazole Derivatives

| Compound Class | Assay Method(s) | Key Findings | Reference |

|---|---|---|---|

| Pyrazole Benzimidazolone Hybrids (5c, 6b, 6c) | FRAP, TAC | Exhibited higher antioxidant activity compared to reference compounds. | mdpi.com |

| Aminopyrazole Acylhydrazones | In vitro radical scavenging | Confirmed good antioxidant properties for the acylhydrazone molecules. | mdpi.com |

| Pyrazolopyridine Derivatives | Bleomycin-induced DNA damage | Several compounds showed protection against DNA damage. | nih.gov |

| Pyrazoline Derivatives | DPPH assay | Showed good free radical scavenging activity. | researchgate.netjrmds.in |

Structure-Activity Relationship (SAR) Studies for Pyrazole-Aniline Derived Bioactives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For pyrazole-aniline derivatives, SAR analyses have provided valuable insights into how structural modifications influence their biological activities, particularly their anticancer effects. researchgate.netnih.gov

The pyrazole scaffold is considered highly versatile, as its chemical structure can be modified at multiple positions, allowing for a thorough exploration of its biological potential. mdpi.com SAR studies on various pyrazole hybrids have consistently shown that the substituted pyrazole ring is a critical scaffold for anticancer activity. nih.gov

Key findings from SAR studies on pyrazole-based inhibitors include:

Substitution on the Phenyl Rings: In a series of 3,5-diphenylpyrazole (B73989) derivatives, the presence of unsubstituted phenyl moieties already conferred high inhibitory activity against certain enzymes. nih.gov The introduction of acidic groups, such as a carboxyphenyl moiety, could increase activity against specific targets, with the position of the substituent (e.g., meta-substitution) being a critical factor. nih.gov

Nature of Substituents: The replacement of a phenyl group with smaller alkyl or larger benzyl (B1604629) groups was found to decrease inhibitory activity in some cases, while a cyclopentyl moiety maintained similar potency. nih.gov This indicates that the size and nature of the substituent at this position are important for target interaction.

Role of the Acylhydrazone Moiety: In a series of 5-aminopyrazolyl acylhydrazones, the phenylamino (B1219803) pyrazole nucleus was a common feature, with decorations at positions 1, 3, and 4 influencing the antiproliferative and antioxidant properties. mdpi.com

Selectivity: Studies on 1,3-diphenyl-1H pyrazole hybrids revealed that specific substitutions could lead to high cytotoxicity and selectivity towards cancer cells over normal cells. mdpi.com

These SAR studies are essential for medicinal chemists to guide the design and synthesis of more effective and safer drug candidates based on the pyrazole-aniline core. nih.gov

Ligand-Target Interaction Analysis through Computational Approaches

Computational methods, particularly molecular docking, are powerful tools for elucidating the binding modes of bioactive compounds with their biological targets. nih.gov Such studies provide a rational basis for understanding SAR data and for designing new, more potent inhibitors.

Molecular docking studies have been performed on various pyrazole derivatives to understand their interactions with key amino acid residues in the active sites of enzymes implicated in disease. For example, new pyrazole derivatives have been docked into the active site of VEGFR-2, a key target in cancer therapy. nih.gov These studies help to explain the observed inhibitory efficiency of the compounds. nih.gov

Similarly, docking studies have been conducted on pyrazole derivatives targeting other enzymes, such as:

Tubulin: Pyrazole hybrid chalcone (B49325) conjugates have been investigated as tubulin polymerization inhibitors, with docking studies clarifying their binding at the colchicine (B1669291) binding site. mdpi.com

Cyclooxygenase (COX) Enzymes: The interactions of 4,5-dihydro-1H-pyrazole derivatives with COX-1 and COX-2 have been analyzed, showing that the pyrazole ring is important for interacting with the COX-2 enzyme. dergipark.org.tr

CYP1A1: The binding of pyrazole derivatives to the enzyme CYP1A1 has also been explored through docking to understand their potential anticancer activity. connectjournals.com

Density Functional Theory (DFT) calculations have also been employed to complement experimental findings. For instance, DFT calculations were used to analyze the structure of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, confirming assignments from IR spectroscopy and providing insights into reaction thermodynamics and mechanisms. mdpi.com These computational approaches are integral to modern drug discovery, enabling the prediction of binding affinities and the visualization of ligand-target interactions, which accelerates the development of novel therapeutic agents derived from the this compound scaffold. mdpi.com

Table 2: Computational Studies on Pyrazole Derivatives

| Compound Class | Biological Target | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| Pyrazole-pyrazoline/triazolopyrimidine conjugates | VEGFR-2 | Molecular Docking | Highlighted binding modes and interactions with active site amino acid residues. | nih.gov |

| Pyrazole hybrid chalcones | Tubulin | Molecular Docking | Investigated binding at the colchicine binding site. | mdpi.com |

| 4,5-Dihydro-1H-pyrazole derivatives | COX-1 and COX-2 | Molecular Docking | Showed the importance of the pyrazole ring for interaction with COX-2. | dergipark.org.tr |

| 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | N/A (Structural Analysis) | DFT Calculations | Confirmed spectroscopic data and provided mechanistic insights. | mdpi.com |

| Pyrazole derivatives from pongamol | CYP1A1 | Molecular Docking | Screened for potential anticancer activity. | connectjournals.com |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Gaps for 4-(3-methyl-1H-pyrazol-1-yl)aniline

A review of the current scientific literature reveals a notable scarcity of academic studies focused specifically on this compound. Public chemical databases indicate a lack of extensive published research for this particular compound. uni.lu This absence of dedicated studies constitutes a significant research gap.

However, the academic contributions to the broader family of pyrazole-aniline compounds provide a framework for understanding the potential significance of this compound. Research on related isomers and derivatives suggests that the core value of this compound class lies in its dual functionality. The pyrazole (B372694) moiety is known for its ability to engage in hydrogen bonding and π-π stacking interactions, while the aniline (B41778) group serves as a versatile synthetic handle and a critical component in many biologically active molecules.

Key Inferred Contributions and Potential Research Areas:

Medicinal Chemistry Scaffolding: Based on extensive research into pyrazole derivatives, this compound is a prime candidate for development as a scaffold in medicinal chemistry. Pyrazoles are integral to numerous FDA-approved drugs and are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.commdpi.com The aniline portion of the molecule allows for straightforward derivatization to explore structure-activity relationships.

Ligand Development: The nitrogen atoms in the pyrazole ring make it an excellent coordinating agent for metal ions. This suggests that this compound could serve as a valuable ligand in the design of novel catalysts or functional materials. mdpi.com

Identified Research Gaps:

Fundamental Synthesis and Characterization: There is a clear need for the development and optimization of synthetic routes to produce this compound efficiently and in high purity. Comprehensive characterization using modern spectroscopic and crystallographic techniques is also lacking.

Biological Screening: The compound has not been systematically evaluated for its biological activities. A broad screening against various cell lines and enzyme targets could uncover potential therapeutic applications.

Materials Science Applications: The potential of this compound in materials science, particularly in the development of organic electronics like OLEDs or as a component in sensors, remains unexplored.

Emerging Methodologies in Pyrazole-Aniline Research

The synthesis and functionalization of pyrazole-aniline derivatives are benefiting from several innovative chemical methodologies that offer greater efficiency, sustainability, and access to novel molecular architectures.

Advanced Catalytic Systems:

Photocatalysis: Visible-light photocatalysis is emerging as a powerful tool for the synthesis of pyrazole derivatives under mild conditions. This method can be used to generate radicals that subsequently couple with pyrazole rings, offering a green alternative to traditional high-temperature reactions.

Nanocatalysts and Biocatalysts: Recent studies have demonstrated the use of magnetic nanocatalysts, such as poly(aniline-co-melamine)@MnFe2O4, and biocatalysts like aminated starch for the efficient synthesis of pyrazole-containing compounds. mdpi.comfrontiersin.org These catalysts often allow for easy separation and recycling, aligning with the principles of green chemistry.

Innovative Reaction Strategies:

Multicomponent Reactions (MCRs): MCRs are increasingly employed for the one-pot synthesis of complex pyrazole derivatives. These reactions, where multiple starting materials react in a single step, are highly atom-economical and can rapidly generate libraries of compounds for screening. frontiersin.orgnih.gov For instance, the condensation of an aldehyde, a pyrazolone (B3327878), and an amine or other nucleophile is a common strategy. mdpi.compreprints.org

C-F Activation: A novel and efficient strategy for creating N-aryl pyrazoles involves the C-F activation of trifluoromethylarenes. For example, the synthesis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline was achieved via a C-F activation strategy, highlighting a modern approach to forming the crucial aniline-pyrazole bond. mdpi.com

Below is a table summarizing some emerging synthetic methodologies:

| Methodology | Description | Key Advantages | Relevant Compound Classes |

| Visible-Light Photocatalysis | Uses light energy to initiate chemical reactions via a photocatalyst. | Mild reaction conditions, high selectivity, use of renewable energy. | Pyrazole-Anilines, Alkylated Pyrazoles |

| Magnetic Nanocatalysis | Employs catalytically active magnetic nanoparticles. | Easy separation and reusability of the catalyst, high surface area. | Pyrazolones, Dihydropyrano[2,3-c]pyrazoles |

| Multicomponent Reactions | Three or more reactants combine in a single reaction vessel. | High efficiency, atom economy, rapid generation of molecular diversity. | 4,4'-(Arylmethylene)bis(pyrazol-5-ols), Pyrazolo[3,4-b]quinolines |

| C-F Bond Activation | Involves the cleavage of a carbon-fluorine bond to form new bonds. | Access to otherwise difficult-to-synthesize structures from readily available starting materials. | Tris(pyrazolyl)methane Ligands |

Prospective Avenues for Advanced Functionalization and Application Development

The structural backbone of this compound offers numerous opportunities for advanced functionalization, paving the way for the development of novel materials and therapeutic agents.

Functionalization of the Aniline Moiety:

The primary amine group of the aniline ring is a key site for a wide array of chemical transformations.

Amide and Sulfonamide Formation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids can generate a diverse library of amide and sulfonamide derivatives. researchgate.net This is a common strategy in medicinal chemistry to modulate properties like solubility, stability, and target binding affinity.

Diazotization: The aniline group can be converted to a diazonium salt, which is a highly versatile intermediate for introducing a variety of substituents onto the aromatic ring, including halogens, cyano groups, and hydroxyl groups.

N-Alkylation and N-Arylation: The nitrogen atom can be further substituted through reactions like Buchwald-Hartwig amination to create more complex tertiary amine structures.

Functionalization of the Pyrazole Ring:

The pyrazole ring also presents sites for modification, although it is generally less reactive than the aniline ring.

Electrophilic Substitution: Depending on the reaction conditions, electrophiles can be directed to the C4 position of the pyrazole ring.

Modification of the Methyl Group: The methyl group at the C3 position could potentially be functionalized, for example, through radical halogenation, to provide another handle for derivatization.

Prospective Applications:

The development of functionalized derivatives of this compound could lead to significant advancements in several areas:

Kinase Inhibitors: Many pyrazole-based compounds are potent inhibitors of protein kinases, which are crucial targets in cancer therapy. mdpi.com Functionalization of the aniline moiety could be used to target the ATP-binding site of specific kinases.

Organic Electronics: By extending the π-conjugated system through appropriate substitutions on either the aniline or pyrazole ring, novel materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) could be developed.

Chemical Sensors: The ability of the pyrazole unit to coordinate with metal ions can be exploited. Functionalization with chromophores or fluorophores could lead to the creation of chemosensors for the detection of specific metal ions or other analytes.

The table below outlines potential functionalization strategies and their corresponding application goals:

| Functionalization Strategy | Target Moiety | Potential Reagents | Prospective Application |

| Acylation | Aniline NH2 | Acyl Halides, Anhydrides | Kinase Inhibitors, Antimicrobial Agents |

| Sulfonylation | Aniline NH2 | Sulfonyl Chlorides | Anti-inflammatory Drugs |

| Diazotization/Sandmeyer Reaction | Aniline NH2 | NaNO2, HCl; CuX | Synthesis of Halogenated or Cyano-substituted Derivatives |

| Cross-Coupling Reactions | Aniline NH2 | Aryl Halides, Pd-catalyst | Advanced Ligands, Organic Electronic Materials |

| Electrophilic Halogenation | Pyrazole C4 | N-Halosuccinimide | Modulating Electronic Properties, Synthetic Intermediate |

Q & A

Q. What are the optimal synthetic routes for 4-(3-methyl-1H-pyrazol-1-yl)aniline, and how do reaction parameters influence yield?

Methodological Answer: Synthesis typically involves coupling reactions between substituted pyrazoles and halogenated anilines. Key methods include:

- Buchwald-Hartwig amination : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos, in solvents such as toluene at 110°C. Optimize equivalents of pyrazole derivatives to minimize side products .

- Nucleophilic aromatic substitution : React 4-fluoroaniline with 3-methyl-1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF at 120°C). Monitor reaction progress via TLC to avoid over-alkylation .

Critical Parameters : Temperature, solvent polarity, and catalyst loading significantly affect regioselectivity. For reproducibility, pre-dry solvents and reagents to prevent hydrolysis of intermediates.

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and pyrazole methyl groups (δ 2.1–2.4 ppm). Compare with computed spectra from PubChem data .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 174.10) .

- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%). Adjust pH to 3.0 (with TFA) to enhance peak resolution .

Q. What are the key chemical reactivities of this compound in functionalization reactions?

Methodological Answer: The aniline moiety and pyrazole ring enable diverse transformations:

- Electrophilic Aromatic Substitution : Bromination (NBS in DCM) occurs at the aniline para position. Use DFT calculations to predict regioselectivity .

- Coordination Chemistry : The pyrazole N-atom binds to transition metals (e.g., Pt²⁺ or Pd²⁺), forming complexes for catalysis. Characterize via X-ray crystallography .

- Acylation : React with acetyl chloride in pyridine to form amides. Monitor by IR for C=O stretch (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., hexane/ethyl acetate). Use SHELXL for refinement .

- Key Metrics : Analyze bond angles (e.g., pyrazole C-N-C ~105°) and torsion angles to confirm planarity. Compare with deposited CIF files in the Cambridge Structural Database .

- Hydrogen Bonding : Identify intermolecular interactions (e.g., N–H···O) to explain packing patterns. Use Mercury software for visualization .

Q. What computational methods predict the pharmacological interactions of this compound derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to targets (e.g., kinases). Prepare ligand PDB files with Open Babel and validate with MD simulations (GROMACS) .

- QSAR Models : CorlogP and polar surface area (PSA) predict bioavailability. Compute descriptors using ChemAxon or MOE .

- ADMET Prediction : SwissADME evaluates metabolic stability. Prioritize derivatives with low CYP3A4 inhibition .

Q. How do substituents on the pyrazole ring influence the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level. Analyze HOMO-LUMO gaps to assess electron-withdrawing/donating effects .

- Electrochemical Studies : Cyclic voltammetry (in 0.1 M TBAPF₆/ACN) reveals redox potentials. Correlate pyrazole substituents (e.g., CF₃ vs. CH₃) with oxidation peaks .

- Spectroscopic Probes : UV-Vis (λmax ~270 nm) tracks conjugation changes. Compare with TD-DFT results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.